molecular formula C10H6F10O B14273934 Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)- CAS No. 154717-36-9

Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-

Cat. No.: B14273934
CAS No.: 154717-36-9
M. Wt: 332.14 g/mol
InChI Key: JZEKVGIWHZEUSP-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)- is a fluorinated derivative of norbornene, a bicyclic hydrocarbon. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly relevant in various chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)- typically involves the fluorination of norbornene derivatives. One common method includes the reaction of norbornene with fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or ozone, leading to the formation of corresponding epoxides or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts, resulting in the removal of fluorine atoms and the formation of less fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2), palladium catalysts (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), tetrahydrofuran (THF)

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Less fluorinated derivatives

    Substitution: Functionalized norbornene derivatives

Scientific Research Applications

Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Medicine: Explored for its potential as a fluorinated pharmaceutical intermediate.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)- involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A non-fluorinated analog with similar structural features but different reactivity and stability.

    Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-: Another derivative with an ethenyl group, exhibiting different chemical properties.

    Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: A compound with a nitrile group, showing distinct reactivity patterns.

Uniqueness

Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)- is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds.

Properties

CAS No.

154717-36-9

Molecular Formula

C10H6F10O

Molecular Weight

332.14 g/mol

IUPAC Name

5,5,6-trifluoro-6-(1,1,2,2,3,3,3-heptafluoropropoxy)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H6F10O/c11-6(12)4-1-2-5(3-4)7(6,13)21-10(19,20)8(14,15)9(16,17)18/h1-2,4-5H,3H2

InChI Key

JZEKVGIWHZEUSP-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F

Origin of Product

United States

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